Gastrin I Rat

Beschreibung

Historical Context and Initial Academic Delineation of Gastrin Peptides

The journey to understanding gastrin began nearly 110 years ago with the discovery of a substance in the distal stomach that stimulates gastric acid secretion. nih.gov This led to the eventual isolation and characterization of the gastrin peptides.

Early research focused on extracting and purifying gastrin from various animal species to understand its chemical nature and physiological functions. A significant breakthrough was the development of techniques to obtain viable, isolated, and enriched populations of gastrin-producing cells (G-cells) from the rat stomach. nih.gov This involved sequential digestion of tissue samples from the pyloric antrum, an area rich in G-cells, with pronase, followed by mechanical agitation. nih.gov This method allowed for a significant enrichment of G-cells, paving the way for detailed in vitro studies. nih.gov Further purification was achieved through velocity sedimentation, which separated cells based on size, resulting in a 50-100 fold increase in the concentration of G-cells compared to their normal distribution in the gastric mucosa. nih.gov These isolated cells retained their viability, making them suitable for functional studies, including the stimulation of gastrin release using agents like dibutyryl cyclic-AMP and theophylline. nih.gov

The application of molecular biology techniques in the 1980s led to the cloning of the gastrin gene, providing further insights into its structure and regulation. physiology.org Studies on transgenic mice utilizing rat gastrin promoter constructs helped to delineate the tissue-specific expression of the gastrin gene. physiology.org For instance, a chimeric construct containing the rat gastrin promoter was found to direct expression specifically to antral G-cells. physiology.org

Gastrin exists in multiple molecular forms, primarily differing in the number of amino acid residues and post-translational modifications such as sulfation. The main forms in humans are gastrin-34 ("big gastrin") and gastrin-17 ("little gastrin"), both of which can be sulfated or unsulfated. nih.govwikipedia.org These different forms have broadly similar biological activities at the CCK2 receptor, although their circulating half-lives can vary. nih.gov

In rats, as in other mammals, gastrin is initially synthesized as a larger precursor molecule called preprogastrin. physiology.org This is then processed into progastrin and subsequently into various active forms. physiology.org During neonatal development in the rat, a distinct pattern of gastrin gene expression and peptide processing is observed. nih.gov In the fetal rat pancreas, which is the primary site of gastrin expression at this stage, the gastrin peptide is fully tyrosine-sulfated, a characteristic that makes it resemble its homolog, cholecystokinin (B1591339) (CCK). nih.gov This is in contrast to the antrum, the main site of gastrin production in adult rats, where sulfation is not as complete. nih.gov After birth, pancreatic gastrin expression rapidly declines. nih.gov

The following table summarizes the key characteristics of different gastrin forms:

| Feature | Gastrin-17 (Little Gastrin) | Gastrin-34 (Big Gastrin) | Fetal Rat Pancreatic Gastrin |

| Size | 17 amino acids | 34 amino acids | Varies |

| Primary Site of Production (Adult) | Antral G-cells | Antral G-cells | Antral G-cells |

| Sulfation | Can be sulfated or unsulfated | Can be sulfated or unsulfated | Fully tyrosine-sulfated |

| Key Characteristic | Major circulating form after a meal | Longer half-life in circulation | Resembles cholecystokinin (CCK) due to complete sulfation |

Significance of Gastrin I Rat as a Model Peptide in Physiological Research

The rat has been a widely used model organism in physiological research, and this compound has been instrumental in elucidating the mechanisms of gastric function. Studies using rat models have been crucial in understanding the regulation of gastrin secretion by various stimuli, including food components and changes in luminal pH. frontiersin.org For example, research on isolated rat antral glands has shown that capsaicin (B1668287) can stimulate gastrin secretion. frontiersin.org

Furthermore, rat models have been pivotal in investigating the physiological roles of other related peptides, such as gastrin-releasing peptide (GRP). pnas.org Studies involving the immunoneutralization of hypothalamic GRP in rats have provided evidence for its role in suppressing the release of growth hormone and prolactin. pnas.org The development of transgenic and knockout mice, often based on initial findings from rat studies, has further clarified the biological roles of different forms of gastrin. physiology.org

Classification and Phylogenetic Relationships within the Gastrin-Cholecystokinin Peptide Family

Gastrin and cholecystokinin (CCK) are members of a peptide family that share a common evolutionary origin and structural similarities. nih.govoup.com They are characterized by a common amidated C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, which is the bioactive site for both peptides. nih.gov

Current evidence suggests that CCK is the ancestral member of this family, having evolved in chordate ancestors. oup.comresearchgate.net Gastrin-like peptides, which separately regulate stomach functions, are believed to have evolved from an ancestral CCK gene through duplication. oup.comresearchgate.net This gene duplication event is thought to have occurred before or during the emergence of cartilaginous fish, approximately 350 to 400 million years ago. nih.gov

While CCK has been highly conserved throughout vertebrate evolution, gastrin has undergone more significant structural changes, particularly during the transition to mammals. nih.govoup.com The table below illustrates the phylogenetic relationship and key features of the gastrin/CCK family.

| Peptide Family | Ancestral Peptide | Key Evolutionary Event | Primary Function |

| Gastrin/Cholecystokinin | CCK-like peptide | Gene duplication around 350-400 million years ago | Regulation of digestion and other physiological processes |

The study of these peptides in a wide range of vertebrate species, from fish to mammals, continues to provide valuable insights into the evolution of digestive physiology. nih.govresearchgate.net

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H128N22O31S2/c1-48(79(133)113-65(43-50-19-21-52(117)22-20-50)80(134)100-47-71(119)103-66(44-51-46-99-54-15-8-7-14-53(51)54)89(143)109-61(35-40-148-2)88(142)114-67(45-77(130)131)90(144)112-64(78(95)132)42-49-12-5-4-6-13-49)101-81(135)56(24-30-72(120)121)104-83(137)57(25-31-73(122)123)105-84(138)58(26-32-74(124)125)106-85(139)59(27-33-75(126)127)107-86(140)60(28-34-76(128)129)108-87(141)62(36-41-149-3)110-91(145)68-17-10-38-115(68)93(147)69-18-11-39-116(69)92(146)63(16-9-37-98-94(96)97)111-82(136)55-23-29-70(118)102-55/h4-8,12-15,19-22,46,48,55-69,99,117H,9-11,16-18,23-45,47H2,1-3H3,(H2,95,132)(H,100,134)(H,101,135)(H,102,118)(H,103,119)(H,104,137)(H,105,138)(H,106,139)(H,107,140)(H,108,141)(H,109,143)(H,110,145)(H,111,136)(H,112,144)(H,113,133)(H,114,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H4,96,97,98)/t48-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTWNIPXZKAJHO-FKZYTOAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H128N22O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2126.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biosynthesis of Gastrin I Rat

Genomic Organization and Transcriptional Regulation of the Gastrin Precursor Gene in Rats

The synthesis of Gastrin I begins with the transcription of the gastrin gene, a process governed by a sophisticated interplay of promoter elements and regulatory factors.

Promoter Elements and Regulatory Factors Influencing Expression

The promoter region of the rat gastrin gene contains several cis-regulatory elements that are essential for its expression. nih.govumich.edu Studies have identified a positive cis-regulatory element known as a CACC box, with the sequence CCCCACCCCA, located between -109 and -100 base pairs upstream of the transcription start site. nih.govcapes.gov.br This element is crucial for maximal transcription. nih.gov A 70-kDa CACC-binding protein has been identified that interacts with this site, and the binding of this protein is directly correlated with transcriptional activation. nih.govcapes.gov.br

In addition to the CACC box, the rat gastrin promoter also contains binding sites for the transcription factors Sp1 and AP2. nih.gov A response element located between -40 and -82 base pairs from the transcription initiation site houses these binding sites. nih.gov The transcription factors Sp1 and Sp3 have been shown to bind to a RAP1-like site within the rat gastrin promoter, which corresponds to the CACC box in the human gastrin promoter, and are involved in the transcriptional activation of the gastrin gene. umich.edu

The table below summarizes the key promoter elements and regulatory factors involved in rat gastrin gene expression.

| Promoter Element | Location (relative to transcription start) | Corresponding Regulatory Factor(s) | Function |

| CACC box | -109 to -100 bp | 70-kDa CACC-binding protein, Sp1, Sp3 | Positive regulation of transcription |

| Sp1 site | Within -40 to -82 bp | Sp1, Sp3 | Transcriptional activation |

| AP2 site | Within -40 to -82 bp | AP2 | Regulation of transcription |

Transcriptional Modulators and Signaling Pathways

The transcription of the rat gastrin gene is modulated by a variety of signaling pathways, including those mediated by protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK). physiology.orgnih.gov Gastrin itself can influence the transcription of genes through these pathways. For instance, gastrin stimulation can activate the rat histidine decarboxylase promoter primarily through a PKC-dependent signaling pathway. nih.gov

Furthermore, gastrin-induced transcription of the vesicular monoamine transporter 2 (VMAT2) gene in rat gastric epithelial cells is dependent on both the PKC and MAPK/extracellular signal-regulated kinase kinase (MEK) signaling pathways. nih.gov These pathways can converge on an AP2/SP1-binding protein. nih.gov The activation of the cholecystokinin (B1591339) B (CCKB) receptor by gastrin can trigger these intracellular signaling cascades. oup.com The interplay of transcription factors such as Sp1, CREB, and Egr-1 is crucial for the full gastrin-dependent transactivation of certain promoters. oup.com

Post-Translational Processing and Maturation of Pro-Gastrin to Gastrin I Rat

Following translation, the gastrin precursor, preprogastrin, undergoes a series of essential post-translational modifications to become the biologically active Gastrin I. This intricate process occurs as the peptide transits through the secretory pathway. atlasgeneticsoncology.org

Endoproteolytic Cleavage Pathways and Enzymes Involved (e.g., PC1/3, PC2)

The conversion of progastrin to its various forms, including Gastrin-34 (G34) and Gastrin-17 (G17), which is the primary form of Gastrin I, involves cleavage at specific pairs of basic amino acid residues. This cleavage is carried out by prohormone convertases (PCs), primarily PC1/3 and PC2. atlasgeneticsoncology.orgportlandpress.comnih.gov

PC1/3 is active early in the secretory pathway and is responsible for cleaving progastrin at arginine-arginine sequences to generate G34. atlasgeneticsoncology.orgportlandpress.com PC2, on the other hand, acts later in the mature secretory granules where the pH is more acidic, and it cleaves at lysine-lysine residues to convert G34 to G17. atlasgeneticsoncology.orgportlandpress.com Both PC1/3 and PC2 have been identified in rat antral G-cells. portlandpress.comnih.gov The coordinated action of these two enzymes is essential for the complete endoproteolytic processing of progastrin. portlandpress.comnih.gov

Amidation and Sulfation Modifications and Their Functional Implications

For full biological activity, gastrin must undergo C-terminal amidation. frontiersin.org This process is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). frontiersin.org The amidation step converts glycine-extended gastrin intermediates into their active, amidated forms. frontiersin.org

Another significant modification is the sulfation of a tyrosine residue, which distinguishes Gastrin II (sulfated) from Gastrin I (non-sulfated). frontiersin.org This sulfation event is not a prerequisite for binding to the CCK2 receptor but is thought to play a role in enhancing the endoproteolytic processing of progastrin and may influence protein-protein interactions and peptide sorting within the secretory pathway. atlasgeneticsoncology.orgfrontiersin.org

Peptide Sorting and Packaging within Secretory Granules

The proper sorting and packaging of progastrin and its processed forms into secretory granules are critical for their regulated secretion. nih.gov The sorting process relies on specific signals within the progastrin molecule itself. nih.gov Dibasic processing sites, which are recognized by the prohormone convertases, act as crucial sorting domains. nih.gov

In addition to the basic residues, an acidic, polyglutamate motif within the Gastrin-17 sequence acts synergistically with the dibasic sites to ensure efficient sorting into the regulated secretory pathway. nih.gov Truncation of the C-terminal region or mutations in the dibasic processing sites can lead to increased basal secretion, indicating a disruption in the regulated sorting process. nih.gov This precise sorting mechanism ensures that mature gastrin is stored in secretory granules and released in a controlled manner upon physiological stimulation.

Cellular and Subcellular Localization of this compound Synthesis

Mechanisms of Constitutive vs. Regulated Secretion

The release of gastrin from G-cells occurs through two primary pathways: regulated and constitutive secretion. nih.gov

Regulated Secretion: This is the principal pathway for gastrin release in response to physiological stimuli, most notably the presence of food in the stomach. oup.comanaspec.com The process is initiated by several factors:

Luminal Stimuli: The presence of amino acids, peptides, and calcium in the gastric lumen directly stimulates G-cells. physiology.orgwjgnet.comfrontiersin.org

Neural Stimulation: Vagal nerve stimulation, mediated by the release of gastrin-releasing peptide (GRP) and acetylcholine (B1216132), triggers gastrin secretion. nih.govoup.comphysiology.org

Gastric Distention: The physical stretching of the stomach wall also activates vagal pathways, leading to GRP release and subsequent gastrin secretion. nih.govoup.com

In the regulated pathway, progastrin is processed into its mature, biologically active forms, such as gastrin-17 (G17), within secretory granules. karger.comnih.gov These granules then move to the cell membrane and release their contents into the bloodstream via exocytosis upon stimulation. karger.com This release is a calcium-dependent process. lu.se

Constitutive Secretion: In addition to the regulated pathway, there is a continuous, low-level release of gastrin and its precursors that is not directly tied to immediate physiological stimuli. This is known as the constitutive secretory pathway. nih.gov This pathway is thought to be responsible for the presence of gastrin precursors, such as progastrin and glycine-extended gastrin, in the circulation. nih.gov While the majority of progastrin is processed in the regulated pathway, a smaller fraction is secreted constitutively. nih.gov The function of gastrin synthesized and secreted via this pathway from extra-antral sites is not fully understood but may play a role in local paracrine regulation of cell growth. nih.gov

The balance between these two pathways is crucial for maintaining normal digestive function. The regulated pathway ensures a rapid and robust response to food intake, facilitating digestion, while the constitutive pathway may contribute to the maintenance of mucosal integrity. nih.govnih.gov An imbalance, particularly an overstimulation of the regulated pathway, can lead to hypergastrinemia, a condition of elevated gastrin levels in the blood. nih.gov

Table 2: Comparison of Constitutive and Regulated Secretion of Gastrin I in Rats

| Feature | Regulated Secretion | Constitutive Secretion |

|---|---|---|

| Primary Trigger | Physiological stimuli (e.g., food, vagal stimulation) oup.comanaspec.com | Continuous, low-level release nih.gov |

| Secreted Products | Primarily mature, amidated gastrins (e.g., G17) nih.govnih.gov | Gastrin precursors (e.g., progastrin, Gly-gastrins) nih.gov |

| Cellular Mechanism | Storage in secretory granules followed by stimulus-induced exocytosis karger.com | Continuous transport and release without long-term storage nih.gov |

| Physiological Role | Stimulation of gastric acid secretion and mucosal growth in response to meals nih.gov | Potential role in local paracrine regulation and maintenance of cell populations nih.gov |

Structural Characteristics and Conformational Dynamics of Gastrin I Rat Relevant to Biological Function

Primary Sequence Analysis and Conservation across Rodent Species

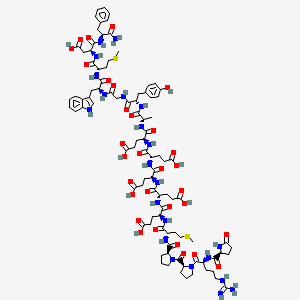

Gastrin I is a peptide hormone that, in its "little gastrin" form (G-17), consists of 17 amino acids. The primary sequence of rat gastrin I is Pyr-Arg-Pro-Pro-Met-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2. thno.orgoup.commdpi.com The N-terminus is marked by a pyroglutamyl (Pyr) residue, and the C-terminus is amidated, a modification crucial for its biological activity. mdpi.comnih.gov

When compared to other species, variations in the amino acid sequence are observed. For instance, rat gastrin I differs from human gastrin I at three amino acid positions. mdpi.com Analysis of rodent gastrins shows a high degree of conservation, particularly within the C-terminal region responsible for receptor binding and activation. A comparison between rat and mouse gastrin-34 (a longer form of gastrin) reveals a 94% sequence identity. nih.gov This high level of conservation underscores the evolutionary importance of the peptide's structure for its physiological function.

| Species | Amino Acid Sequence (G-17) | Source |

|---|---|---|

| Rat | Pyr-Arg-Pro-Pro-Met-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | thno.orgoup.commdpi.com |

| Human | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | uniprot.org |

| Mouse | (Deduced from G-34) ...Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | nih.govnih.gov |

Secondary and Tertiary Structural Elucidation through Spectroscopic and Computational Approaches

The three-dimensional structure of gastrin I in different environments has been investigated using various biophysical techniques, providing insight into its conformational flexibility.

Circular dichroism (CD) spectroscopy studies indicate that in aqueous solutions, gastrin peptides generally lack a defined secondary structure and exist as a random coil. frontiersin.org However, in membrane-mimicking environments, such as in the presence of trifluoroethanol or lipid micelles, they can adopt a more ordered conformation. thno.orgnih.gov Some studies propose the formation of a β-bend in the sequence Ala-Tyr-Gly-Trp, which may be critical for its biological activity. nih.gov More recent research using cryo-electron microscopy has suggested that upon binding to its receptor, gastrin-17 can form a β-hairpin structure. thno.org

Computational approaches, including molecular dynamics (MD) simulations, have been employed to explore the conformational landscape of gastrin fragments. nih.gov Energy optimization calculations on the C-terminal tetrapeptide have identified low-energy conformations with beta-structure characteristics. nih.gov Gaussian accelerated molecular dynamics (GaMD) simulations of the C-terminal pentapeptide have further elucidated its interaction with the cholecystokinin (B1591339) 2 receptor (CCK2R), highlighting how its conformation changes upon binding. nih.govpsu.edu These simulations show that the peptide is flexible in solution but adopts a specific, more rigid structure when interacting with its receptor. oup.comnih.gov

The biological activity of gastrin is primarily mediated through its interaction with the CCK2 receptor. nih.govnih.gov The binding and activation of this receptor are highly dependent on the conformation of the C-terminal region of gastrin. The C-terminal tetrapeptide amide, Trp-Met-Asp-Phe-NH2, is recognized as the pharmacophore, or the minimal sequence required for receptor activation. nih.govmolecularcloud.org

Molecular modeling studies suggest that for effective receptor activation, the C-terminus of gastrin must penetrate deeply into the transmembrane domain of the CCK2R. nih.govpsu.edu The amide group at the C-terminal phenylalanine is indispensable for this process; its absence prevents the peptide from entering the binding pocket correctly and abolishes biological activity. nih.govnih.gov GaMD simulations have shown that the amidated C-terminus interacts with key residues within the receptor's binding pocket, inducing a conformational change in the receptor that leads to signal transduction. nih.govpsu.edu Alanine scanning mutagenesis studies have further identified specific amino acids in the extracellular loops of the CCK2R, such as His207, that are critical for high-affinity gastrin binding. nih.govpsu.edu

Gastrin undergoes several post-translational modifications that are critical for its structure and function.

C-terminal Amidation: As mentioned, the amidation of the C-terminal phenylalanine is a prerequisite for high-affinity binding to the CCK2R and, consequently, for its biological activity. nih.govnih.gov This modification neutralizes the negative charge of the terminal carboxyl group, which is thought to facilitate the peptide's entry into the hydrophobic binding pocket of the receptor. nih.gov

Tyrosine Sulfation: Gastrin I is the non-sulfated form. Its counterpart, Gastrin II, is sulfated at the tyrosine residue. oup.com Unlike with the related peptide cholecystokinin (CCK), where sulfation is critical for high-affinity binding to the CCK1 receptor, the sulfation of gastrin does not significantly alter its binding affinity or efficacy at the CCK2 receptor. nih.govpsu.edu However, sulfation may play a role in modulating the proteolytic processing of its precursor, progastrin. nih.gov

Phosphorylation: Progastrin can also be phosphorylated at a serine residue located near the C-terminal processing site. nih.gov Studies suggest that this phosphorylation may regulate the subsequent processing of progastrin, potentially influencing the production of the final, active amidated gastrin peptides.

Structure-Activity Relationships (SAR) of Gastrin I Rat and Synthetic Analogs

Structure-activity relationship (SAR) studies have been pivotal in understanding which parts of the gastrin peptide are essential for its function and in the design of synthetic analogs.

Extensive research has confirmed that the C-terminal tetrapeptide amide, -Trp-Met-Asp-Phe-NH2, constitutes the minimal sequence required for activating the CCK2 receptor. nih.govmolecularcloud.org This finding led to the development of Pentagastrin (B549294) , a synthetic pentapeptide analog that includes this core sequence and effectively mimics the acid-secreting effects of natural gastrin. molecularcloud.org While the tetrapeptide is sufficient for activity, studies on minigastrin analogs (shorter versions of gastrin) show that the N-terminal portion, while not essential for binding itself, can act as a spacer that properly orients the C-terminal pharmacophore for optimal receptor interaction. molecularcloud.org Truncating this N-terminal spacer region can lead to a significant loss in receptor affinity. molecularcloud.org

Modifying the amino acid sequence of gastrin has profound effects on its ability to bind to and activate the CCK2 receptor. Alanine scanning mutagenesis, a technique where individual amino acids are replaced by alanine, has been instrumental in mapping these interactions. nih.gov

For example, replacing key residues within the C-terminal tetrapeptide drastically reduces or abolishes activity. mdpi.com Conversely, substitutions outside this core region can sometimes be tolerated or even enhance affinity. A study of rat gastric mucosal receptors found that a synthetic analog, [Leu15]-Gastrin I (where the methionine at position 15 is replaced by leucine), is a potent competitor for the gastrin binding site. nih.gov

Systematic glycine (B1666218) scans and substitutions with spacers like polyethylene (B3416737) glycol (PEG) at the N-terminus of minigastrin analogs have shown that the specific amino acids in this region (d-Glu-Ala-Tyr-Gly) are not strictly required for high affinity, but the presence of a spacer of appropriate length is crucial. molecularcloud.org These studies highlight the modular nature of the gastrin peptide, with a distinct C-terminal binding and activation domain and an N-terminal domain that influences orientation and stability. thno.orgmolecularcloud.org

Table 2: Effect of Amino Acid Substitutions on Gastrin/CCK2R Interaction

| Analog/Mutant | Modification | Effect on Receptor Interaction | Source |

|---|---|---|---|

| [Leu15]-Gastrin I | Methionine at position 15 replaced by Leucine | Acts as a potent competitor, indicating high receptor affinity | nih.gov |

| CCKBR-H207F | Histidine at position 207 of the receptor replaced by Phenylalanine | Causes a 3044-fold reduced potency of CCK-8, indicating a critical role in ligand binding/activation | nih.gov |

| CCKBR-F120A | Phenylalanine at position 120 of the receptor replaced by Alanine | Causes a 440-fold reduction in ligand affinity/efficacy | nih.gov |

| Truncated Minigastrin Analog | Deletion of the N-terminal d-γ-Glu-Ala-Tyr sequence | Significant loss in CCK-2R affinity | molecularcloud.org |

| PEG-substituted Minigastrin | Replacement of N-terminal amino acids with a PEG spacer | Maintained high CCK-2R affinity but decreased in vitro stability | molecularcloud.org |

Development of Conformationally Restricted Analogs for Mechanistic Studies

The study of the relationship between the three-dimensional structure of rat gastrin I and its biological activity has been significantly advanced by the development of conformationally restricted analogs. These synthetic variants of the peptide are designed to have a more rigid structure than the native, flexible molecule. By observing how these structural constraints affect the peptide's ability to bind to its receptor and elicit a biological response, researchers can deduce the specific conformations that are crucial for its function.

Much of the research in this area has focused on modifying the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2), which is known to be the minimal fragment of gastrin that retains biological activity. nih.gov These studies are critical for understanding the precise molecular interactions between gastrin and the cholecystokinin-B (CCK-B)/gastrin receptor, which mediates the physiological effects of the hormone, such as the stimulation of gastric acid secretion. nih.gov

One approach to creating conformationally restricted analogs has been the synthesis of pseudo-peptides. In these molecules, a peptide bond is replaced with a different chemical linkage. For example, researchers have synthesized analogs of the C-terminal tetrapeptide of gastrin where a peptide bond was substituted with a CH2-NH group. nih.gov The biological activity of these pseudo-peptides was then tested on acid secretion in anesthetized rats. nih.gov

The results of these studies have provided valuable insights into the importance of the peptide backbone in the mechanism of action of gastrin. For instance, one pseudo-peptide analog, (tert-butyloxycarbonyl)-L-tryptophyl-L-leucyl-psi (CH2-NH)-L-aspartyl-L-phenylalanine amide, was found to act as a gastrin antagonist, inhibiting gastrin-induced acid secretion. nih.gov This suggests that the conformation adopted by this analog, while allowing it to bind to the gastrin receptor, prevents the receptor's activation. Another analog, with the modification at a different position, retained its ability to stimulate acid secretion, indicating that not all parts of the peptide backbone are equally critical for maintaining an active conformation. nih.gov

The binding affinities of various gastrin analogs to receptors on rat oxyntic gland mucosa have also been systematically evaluated. nih.gov These studies have confirmed that the C-terminal amide group is essential for high-affinity binding. An analog lacking the amide on the C-terminal phenylalanine showed significantly reduced binding. nih.gov Furthermore, the length of the peptide chain influences binding affinity, with the heptapeptide (B1575542) and decapeptide fragments of gastrin showing potency comparable to the full-length G-17 molecule. nih.gov

These findings from studies on C-terminal analogs and their effects in rat models have been instrumental in building a more detailed picture of the structural requirements for gastrin's biological activity. By systematically altering the peptide's structure and observing the functional consequences, scientists can map the key interactions between the hormone and its receptor, paving the way for the rational design of new therapeutic agents that can modulate gastrin signaling.

Interactive Data Table: Biological Activity of Gastrin Analogs in Rats

| Analog | Modification | Effect on Gastrin-Induced Acid Secretion in Rats | Reference |

| (t-Boc)-Trp-Leu-Asp-Phe-NH2 (Tetragastrin) | C-terminal tetrapeptide of gastrin | Stimulates acid secretion | nih.gov |

| (t-Boc)-Trp-ψ(CH2-NH)-Leu-Asp-Phe-NH2 | Pseudo-peptide bond between Trp and Leu | Stimulates acid secretion | nih.gov |

| (t-Boc)-Trp-Leu-ψ(CH2-NH)-Asp-Phe-NH2 | Pseudo-peptide bond between Leu and Asp | Antagonizes gastrin action | nih.gov |

| (t-Boc)-Trp-Leu-Asp-ψ(CH2-NH)-Phe-NH2 | Pseudo-peptide bond between Asp and Phe | Inhibits gastrin-induced acid secretion (lower potency) | nih.gov |

| G-17 (des-amide) | Removal of C-terminal amide | Greatly reduced binding to rat gastrin receptors | nih.gov |

Receptor Interactions and Signal Transduction Mechanisms of Gastrin I Rat

Identification and Characterization of Gastrin I Rat Receptors (e.g., Cholecystokinin (B1591339) 2 Receptor, CCK2R/CCKBR)

This compound primarily exerts its effects by binding to the cholecystokinin 2 receptor (CCK2R), also known as the cholecystokinin B receptor (CCKBR). psu.eduoup.com This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. mybiosource.comatlasgeneticsoncology.org The CCK2R binds both gastrin and cholecystokinin (CCK) with similarly high affinity. oup.comsci-hub.se This is in contrast to the CCK1 receptor (CCK1R), which shows a significantly higher affinity for sulfated CCK over gastrin. psu.edu

The CCK2R is expressed in various tissues, including the gastric mucosa, where it plays a crucial role in regulating gastric acid secretion. physiology.org In the rat brain, high concentrations of gastrin-releasing peptide (GRP) receptors, which are distinct from CCK2R but share some functional similarities, are found in the hippocampus, cortex, and striatum. nih.gov While GRP and gastrin are different peptides, this highlights the presence of related receptor systems in the rat central nervous system. The protein nature of the gastrin receptor has been confirmed by studies showing that trypsin treatment abolishes specific binding of gastrin to rat gastric mucosal membrane preparations. nih.gov

Receptor Binding Kinetics and Affinity Studies in Rat Models and Cell Lines

Studies on rat gastric mucosal membrane preparations have revealed a single class of high-affinity binding sites for gastrin. nih.gov Scatchard plot analysis indicated a dissociation constant (Kd) of approximately 0.36 nM. nih.gov In another study using homogenates from the oxyntic area of the rat stomach, a Kd of 0.8 nM was determined. capes.gov.br

The rat pancreatic acinar cell line, AR42J, which endogenously expresses CCK2R, has been a valuable model for studying gastrin receptor binding. physiology.orggla.ac.uk In this cell line, a high-affinity gastrin/CCKB receptor has been characterized with a dissociation constant of 0.3 nM and a maximal binding capacity of 24 fmols/10^6 cells. gla.ac.uk Competition assays on A431-CCK2R cells, a cell line engineered to express the CCK2R, confirmed a high binding affinity for a gastrin analog with a half-maximal inhibitory concentration (IC50) of 0.69 ± 0.09 nM, which is comparable to the reference compound pentagastrin (B549294) (IC50: 0.76 ± 0.11 nM). mdpi.com

The binding of gastrin to its receptor is a reversible process and is influenced by temperature, with a decrease in both the rate and amount of dissociation observed at 0°C compared to 30°C. nih.gov

Table 1: Binding Affinity of Gastrin and its Analogs to Rat CCK2R

Pharmacological Profile of this compound at its Cognate Receptors

The pharmacological profile of Gastrin I at the CCK2R is characterized by its high affinity, shared with CCK. sci-hub.se The essential bioactive unit of gastrin is its C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2). frontiersin.org

Several non-peptide antagonists have been developed to probe the function of the CCK2R. In isolated rat stomach ECL cells, various CCK2R antagonists have been shown to inhibit gastrin-evoked pancreastatin (B1591218) secretion in a dose-dependent manner. nih.gov For instance, YM022, YF476, and AG041R exhibited IC50 values of 0.5, 2.7, and 2.2 nM, respectively. nih.gov These antagonists, such as YM022 and YF476, act in a competitive manner. nih.gov The CCK1 receptor antagonist, devazepide, was found to be a poor antagonist at the CCK2 receptor, highlighting the selectivity of these compounds. nih.gov

In AR42J cells, the CCK-B/gastrin receptor ligand CI-988 has shown both agonist and antagonist activities depending on the cell cycle synchronization, suggesting that post-receptor signaling events can modulate the pharmacological response. nih.gov

Table 2: Pharmacological Profile of CCK2R Antagonists in Rat ECL Cells

Downstream Intracellular Signaling Cascades Activated by this compound

Upon binding of Gastrin I to the CCK2R, a conformational change in the receptor initiates a cascade of intracellular signaling events, ultimately leading to the cellular response.

G-Protein Coupling and Activation of Adenylyl Cyclase/Phospholipase C Pathways

The CCK2R is primarily coupled to Gq and Gα12/13 proteins. nih.govnih.gov Activation of Gq leads to the stimulation of phospholipase C (PLC). nih.govresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netannualreviews.org In contrast to the CCK1R, the CCK2R does not typically couple to Gs proteins to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels. nih.gov In fact, in some models like cholangiocytes, gastrin has been shown to inhibit cAMP synthesis. nih.gov

Activation of Protein Kinase Pathways (e.g., MAPK, PKC, PI3K/Akt)

The signaling cascade initiated by Gastrin I-CCK2R interaction prominently involves the activation of several protein kinase pathways.

Protein Kinase C (PKC): The generation of DAG by PLC leads to the activation of PKC. nih.govresearchgate.net This has been demonstrated in various cell types, where gastrin-induced effects are often sensitive to PKC inhibitors. physiology.orgnih.gov

Mitogen-Activated Protein Kinase (MAPK): Gastrin stimulation of the CCK2R activates the MAPK pathway, including ERK (extracellular signal-regulated kinase). nih.govpnas.org This activation can occur through both PKC-dependent and -independent mechanisms. physiology.org In some contexts, gastrin can activate p38 MAPK via a PKC/Src-dependent pathway. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt: The PI3K/Akt pathway is another critical downstream target of Gastrin I signaling. nih.govuniprot.org Activation of this pathway is involved in mediating the proliferative effects of gastrin. nih.gov Studies have shown that gastrin activates PI3K, leading to the phosphorylation and activation of Akt. pnas.orguniprot.org

These kinase cascades play a crucial role in transmitting the mitogenic signals of gastrin from the cell surface to the nucleus, influencing gene expression and cell cycle progression. sci-hub.se

Regulation of Intracellular Calcium Dynamics

A hallmark of Gastrin I signaling through the CCK2R is the mobilization of intracellular calcium ([Ca2+]i). physiology.orgmdpi.com The IP3 generated by PLC binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. researchgate.netannualreviews.org This leads to a rapid and transient increase in [Ca2+]i. researchgate.net In addition to release from intracellular stores, gastrin can also stimulate transmembrane calcium flux from the extracellular space. physiology.orgnih.gov This influx can be inhibited by calcium channel blockers. physiology.orgnih.gov

In some cell types, gastrin has been shown to induce sustained calcium oscillations, which have been linked to cell proliferation. annualreviews.org The regulation of intracellular calcium is a critical component of gastrin-induced cellular responses, including histamine (B1213489) release from ECL cells. physiology.orgnih.gov

Transcriptional and Translational Regulation of Target Genes by this compound Signaling

The binding of gastrin to its primary receptor, the cholecystokinin 2 (CCK2) receptor, initiates a cascade of intracellular events that culminate in the altered expression of specific target genes. physiology.organnualreviews.org This regulation is crucial for mediating gastrin's physiological effects, such as cell proliferation and tissue growth. physiology.org The signaling pathways activated by gastrin converge on the nucleus, where they modulate the activity of various transcription factors, thereby controlling the rate of gene transcription.

A key target of gastrin signaling is the family of early response genes, such as c-fos. physiology.org In the rat pancreatic acinar cell line AR42J, gastrin has been shown to induce c-fos expression through its interaction with the CCK2 receptor. physiology.org This induction is mediated by the serum response element (SRE) located in the c-fos promoter. physiology.org The essential role of the C-terminal tetrapeptide of gastrin-17 in this process has been demonstrated; alanine-substitution of these amino acids leads to a significant reduction in receptor activation and subsequent c-fos induction. nih.gov

Another well-documented target of gastrin-mediated transcriptional regulation in the rat stomach is the Reg-1 gene, which codes for a secreted lectin-like protein. researchgate.net In gastric cancer cells, gastrin stimulates Reg-1 expression via a pathway involving Protein Kinase C (PKC) and the RhoA GTPase. researchgate.net A specific C-rich element within the rat Reg-1 promoter is essential for this response. researchgate.net Studies have identified the transcription factors Sp1 and Sp3 as proteins that bind to this critical promoter region, suggesting their involvement in mediating gastrin's effect on Reg-1 transcription. researchgate.net

Table 1: Target Genes Regulated by this compound Signaling

| Target Gene | Mediating Transcription Factors/Elements | Key Signaling Molecules | Cellular Context (Rat Model) | Outcome of Regulation | Reference |

|---|---|---|---|---|---|

| c-fos | Serum Response Element (SRE) | CCK2 Receptor | Pancreatic Acinar Cells (AR42J) | Gene expression induction | physiology.orgnih.gov |

| Reg-1 | Sp1, Sp3, C-rich promoter element | PKC, RhoA | Gastric Enterochromaffin-like Cells | Gene expression stimulation | researchgate.net |

| Amylase | Not specified | Not specified | Pancreas (Aging Rat) | mRNA levels reduced | nih.gov |

| Trypsin | Not specified | Not specified | Pancreas (Aging Rat) | mRNA levels reduced | nih.gov |

| PAI-2 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |

| IL-8 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |

| COX-2 | CRE, AP-1 | PKC, Ras, Raf, RhoA, NF-κB | CCK2 Receptor-Positive Cells | Gene expression regulation | atlasgeneticsoncology.org |

Cross-Talk with Other Peptide Hormone and Neurotransmitter Signaling Systems

The physiological actions of gastrin in the rat are not executed in isolation but are part of a complex network of interactions involving other hormones and neurotransmitters. This cross-talk ensures a tightly regulated control of gastrointestinal function.

A primary interaction occurs with the histamine signaling system. annualreviews.org Gastrin stimulates the secretion of hydrochloric acid from parietal cells both directly and indirectly. nih.gov The indirect pathway involves gastrin stimulating enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells to induce acid production. annualreviews.orgnih.gov

Gastrin signaling is also intricately linked with somatostatin (B550006), which functions as a key paracrine inhibitor. cambridge.org Gastrin stimulates gastric D cells to release somatostatin. annualreviews.org Somatostatin, in turn, provides negative feedback by inhibiting gastrin release from G cells, thereby preventing acid hypersecretion. cambridge.orgwjgnet.comexlibrisgroup.com This reciprocal regulation is a cornerstone of gastric acid homeostasis. wjgnet.com

The signaling pathways of gastrin and cholecystokinin (CCK) are closely related, as both peptides can bind to the CCK2 receptor, although CCK binds with high affinity to the CCK1 receptor as well. cambridge.orgguidetopharmacology.org CCK, primarily released from the small intestine in response to nutrients, can inhibit gastrin secretion and gastric acid secretion, often through the activation of vagal afferent fibers. nih.gov

Neurotransmitters released from the autonomic nervous system also modulate gastrin's effects. Vagal nerve stimulation is a primary trigger for the release of gastrin. nih.gov This neural input is often mediated by the release of gastrin-releasing peptide (GRP) from enteric neurons, which directly stimulates G cells. nih.govfrontiersin.org Conversely, hormones like Glucagon-Like Peptide-1 (GLP-1) can retard gastric emptying, an effect that is dependent on intact vagal function, highlighting the integration of hormonal and neural signaling pathways. nih.gov The central nervous system, particularly the nucleus of the solitary tract (NTS) and the area postrema, integrates a wide array of peripheral signals from hormones including CCK, ghrelin, and leptin, which then modulate autonomic outflow to the gastrointestinal tract, influencing processes regulated by gastrin. frontiersin.orgfrontiersin.org

Table 2: Cross-Talk Between this compound and Other Signaling Systems

| Interacting Molecule | Source | Nature of Interaction with Gastrin System | Functional Consequence | Reference |

|---|---|---|---|---|

| Histamine | Enterochromaffin-like (ECL) cells | Gastrin stimulates its release. | Mediates indirect stimulation of gastric acid secretion. | annualreviews.orgnih.gov |

| Somatostatin | Gastric D cells | Gastrin stimulates its release; Somatostatin inhibits gastrin release. | Negative feedback loop controlling gastric acid secretion. | annualreviews.orgcambridge.orgwjgnet.com |

| Cholecystokinin (CCK) | Intestinal I cells | Shares CCK2 receptor; inhibits gastrin secretion. | Modulation of gastric acid secretion and motility. | cambridge.orgnih.gov |

| Gastrin-Releasing Peptide (GRP) | Enteric neurons | Stimulates gastrin release from G cells. | Neural stimulation of gastrin secretion. | nih.govfrontiersin.org |

| Vagal Nerve (Acetylcholine) | Parasympathetic nervous system | Stimulates gastrin release. | Primary neural pathway for gastrin secretion. | nih.gov |

| Glucagon-Like Peptide-1 (GLP-1) | Intestinal L cells | Interacts with vagal pathways that influence gastric function. | Retards gastric emptying. | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Alanine |

| Amylase |

| AP-1 |

| beta-catenin |

| Cholecystokinin (CCK) |

| Cholecystokinin 2 (CCK2) receptor |

| Cyclooxygenase-2 (COX-2) |

| c-fos |

| This compound |

| Gastrin-releasing peptide (GRP) |

| Glucagon-Like Peptide-1 (GLP-1) |

| Histamine |

| Interleukin-8 (IL-8) |

| NF-κB |

| PAI-2 |

| Plasminogen Activator Inhibitor-2 (PAI-2) |

| Protein Kinase C (PKC) |

| Raf |

| Ras |

| Reg-1 |

| RhoA |

| Somatostatin |

| Sp1 |

| Sp3 |

| TCF4 |

Physiological Roles and Functional Modulation by Gastrin I Rat in Animal Models and Cellular Systems

Role in Gastric Acid Secretion Regulation in Rodents

Gastrin is a primary hormonal regulator of gastric acid secretion. physiology.org In rats, this regulation is a complex interplay of direct and indirect actions on the acid-producing parietal cells, as well as interactions with other key regulatory molecules.

Direct Effects on Parietal Cells and Indirect Effects via Histamine (B1213489) Release

Gastrin I Rat stimulates gastric acid secretion through two main pathways. The direct pathway involves Gastrin binding to cholecystokinin (B1591339) B (CCKB) receptors on the surface of parietal cells. nih.gov This binding event triggers an intracellular signaling cascade, specifically the phospholipase C - diacylglycerol + inositol (B14025) trisphosphate - calcium - protein kinase C pathway, which ultimately leads to increased expression and activity of the H+/K+ ATPase (proton pump) on the luminal membrane of the parietal cell, resulting in hydrogen ion secretion into the stomach. nih.govcapes.gov.br

However, the indirect pathway, mediated by histamine, is considered to be of greater physiological significance. bioline.org.brphysiology.org Gastrin stimulates enterochromaffin-like (ECL) cells, which are also located in the gastric fundus, to synthesize and release histamine. jpp.krakow.plnottingham.ac.ukjpp.krakow.pl This is achieved through Gastrin's interaction with CCK2 receptors on the ECL cell membrane. nottingham.ac.uk The released histamine then acts in a paracrine fashion, diffusing to nearby parietal cells and binding to their H2 receptors. nottingham.ac.uk This activation of H2 receptors stimulates the adenylate cyclase-cAMP second messenger system, a potent pathway for inducing gastric acid secretion. capes.gov.brjpp.krakow.pl Studies in rats have shown that after gastrin stimulation, histamine concentrations are higher in the stomach tissue than in the blood, highlighting the importance of this local paracrine signaling. nottingham.ac.uk The central role of histamine is further underscored by the potent inhibitory effect of H2 receptor antagonists on acid secretion. physiology.org

Interaction with Other Regulators of Acid Secretion (e.g., Acetylcholine (B1216132), Histamine, Somatostatin)

The regulation of gastric acid secretion by this compound does not occur in isolation but involves a complex interplay with other key regulators, including acetylcholine, histamine, and somatostatin (B550006).

Acetylcholine (ACh): Released from vagal efferent neurons and enteric nervous system neurons, ACh stimulates gastric acid secretion both directly and indirectly. jpp.krakow.plnottingham.ac.uk It directly stimulates parietal cells via M3 muscarinic receptors, leading to an increase in intracellular calcium. jpp.krakow.pl ACh also stimulates G-cells to release gastrin and ECL cells to release histamine, further amplifying the acid secretory response. jpp.krakow.plnottingham.ac.uk There is a strong potentiation between the effects of histamine and acetylcholine, reflecting interactions between their distinct signaling pathways. capes.gov.br In anesthetized rats, studies have shown that a cholinergic component accounts for approximately 20% of peptone-stimulated acid output. physiology.orgnih.gov

Histamine: As previously discussed, histamine is a major player in gastrin-stimulated acid secretion. Gastrin's primary indirect effect is through the release of histamine from ECL cells. bioline.org.brjpp.krakow.plnottingham.ac.uk This relationship is so crucial that gastrin receptor blockade in rats has been shown to reduce histamine concentration, confirming that gastrin is a key driver of histamine secretion. nottingham.ac.uk The potentiation between gastrin and histamine is a cornerstone of gastric acid regulation. capes.gov.br

Somatostatin: Secreted by D-cells in both the antrum and the oxyntic mucosa, somatostatin acts as a potent inhibitor of gastric acid secretion. jpp.krakow.plnottingham.ac.uk It exerts its effects through multiple mechanisms. Directly, it inhibits parietal cells. jpp.krakow.pl Indirectly, and perhaps more importantly, it inhibits the release of histamine from ECL cells and gastrin from G-cells. jpp.krakow.plnottingham.ac.uk In the antrum, somatostatin provides a tonic inhibitory control over gastrin secretion. jpp.krakow.pl Conversely, factors that inhibit somatostatin release, such as cholinergic stimulation during the cephalic phase of digestion, lead to increased gastrin release and consequently, greater acid secretion. jpp.krakow.pl Studies in rats with pharmacologically reduced acid secretion have demonstrated a reciprocal relationship, with increased gastrin levels and a corresponding decrease in somatostatin-containing cells and tissue content of the peptide. karger.com

Influence on Gastric Mucosal Growth and Integrity in Rat Models

Beyond its role in acid secretion, this compound exerts significant trophic, or growth-promoting, effects on the gastric mucosa, contributing to its structural integrity and ability to repair itself. physiology.orgbioline.org.br

Effects on Cell Proliferation and Apoptosis in Gastric Epithelium

Gastrin is a well-established stimulant of gastric mucosal cell proliferation. nih.govwjgnet.com In rat models, hypergastrinemia, whether induced by pharmacological agents like proton pump inhibitors or through surgical procedures, leads to an increase in the thickness of the oxyntic mucosa and a rise in the number of both parietal and ECL cells. physiology.orgkarger.com Studies using bromodeoxyuridine (BrdU) labeling in rats have demonstrated that endogenous gastrin is crucial for the proliferative response of the oxyntic mucosa to feeding. nih.gov Immunoneutralization of gastrin with a specific monoclonal antibody significantly reduced the number of labeled proliferating cells in the gastric mucosa of refed rats. nih.gov

Role in Mucosal Repair and Adaptation Mechanisms

Gastrin plays a vital role in the healing and adaptive processes of the gastric mucosa following injury. Administration of gastrin analogs has been shown to protect rats against gastric damage induced by agents like ethanol. emerald.com This protective effect is, in part, mediated by the upregulation of cyclooxygenase-2 (COX-2) and subsequent synthesis of protective prostaglandins (B1171923) like PGE2. nih.govphysiology.org Studies have demonstrated that gastrin enhances gastric mucosal integrity through a COX-2-dependent mechanism, which is partially mediated by heparin-binding epidermal growth factor-like growth factor (HB-EGF). nih.govphysiology.org

In models of gastric ulcer healing in rats, such as the cryoulcer model, CCK-B/gastrin receptors are specifically expressed at the regenerative ulcer margin. jci.org The expression of these receptors correlates with the proliferative activity of the healing mucosa. jci.org Treatments that induce hypergastrinemia, like omeprazole (B731) or exogenous gastrin-17 administration, have been shown to accelerate ulcer healing and increase cell proliferation in the ulcer margin, an effect that can be reversed by a CCK-B/gastrin receptor antagonist. jci.orgresearchgate.net This indicates that gastrin, acting through its receptor, enhances the trophic responses necessary for effective wound healing in the rat gastric mucosa. jci.org

Effects on Pancreatic Exocrine and Endocrine Functions in Rats

The influence of this compound extends to the pancreas, affecting both its exocrine and endocrine components, although the findings from various studies present a complex picture.

Studies investigating the effects of endogenous hypergastrinemia (induced by antral exclusion) and hypogastrinemia (induced by antral resection) in rats have yielded interesting results. ujms.netujms.net In both hyper- and hypogastrinemic conditions, the total weight of the pancreas was observed to increase due to hypertrophy of the exocrine cells. ujms.netujms.net This finding seems to contradict the hypothesis that antral gastrin has a direct trophic influence on the exocrine pancreas. ujms.netujms.net

Regarding the endocrine pancreas, the same studies found that the volume and total weight of the pancreatic islets were decreased in both experimental groups. ujms.netujms.net While there was no significant difference in the numbers of A-cells (glucagon-producing), D-cells (somatostatin-producing), and PP-cells (pancreatic polypeptide-producing), the number of insulin-producing B-cells was notably reduced in the hypogastrinemic rats. ujms.netujms.net However, there were also signs of increased B-cell activity, which might have led to an underestimation of their actual numbers. ujms.netujms.net

Conversely, other research suggests a more direct role for gastrin in pancreatic regeneration and function, particularly under conditions of pancreatic stress or injury. In a study on rats that had undergone a 95% pancreatectomy, gastrin treatment was shown to stimulate β-cell regeneration, leading to an increased β-cell mass and improved glucose tolerance. oup.com This regenerative effect was attributed to both enhanced β-cell neogenesis (formation of new β-cells) and increased replication of existing β-cells. oup.com Gastrin treatment also increased the replication of ductal and acinar cells in the pancreatic remnants. oup.com These findings suggest that while gastrin may not be a primary trophic factor for the normal adult rat pancreas, it can become a significant factor in promoting tissue remodeling and regeneration when the pancreas is damaged. oup.com

Studies on neonatal rats have explored the hypothesis that gastrin might substitute for cholecystokinin (CCK), a related peptide that is less abundant at birth, in promoting pancreatic exocrine secretion and growth. nih.gov However, research indicates that gastrin has very weak effects on neonatal pancreatic exocrine secretion and is not essential for the growth and maturation of the neonatal pancreas. nih.gov

Regulation of Enzyme Secretion and Pancreatic Growth

Gastrin I, a peptide hormone, plays a role in the regulation of pancreatic function, although its precise impact on enzyme secretion and growth is a subject of ongoing research with some conflicting findings. In rats, gastrin has been shown to stimulate pancreatic acinar cells to secrete digestive enzymes. colostate.edu This effect is similar to that of cholecystokinin (CCK), another gastrointestinal hormone. colostate.edu The stimulation of enzyme secretion is a crucial part of the digestive process, ensuring that enzymes are available to break down food components in the small intestine. colostate.edu

The trophic, or growth-promoting, effects of gastrin on the rat pancreas are less clear. Some studies suggest that gastrin does not stimulate the growth of the rat pancreas. tandfonline.com For instance, experiments involving the continuous infusion of human Leu15-gastrin-17 in rats did not result in an increase in pancreatic weight or DNA content. tandfonline.com Similarly, inducing high levels of gastrin in the blood through medication (omeprazole) or surgical procedures that reduce stomach acid (fundectomy) did not consistently lead to pancreatic growth. tandfonline.com In contrast, another study using transgenic mice that express the rat gastrin receptor in their exocrine pancreas found that these animals had significantly larger pancreas-to-body weight ratios compared to control mice, suggesting a role for the gastrin receptor in promoting pancreatic growth. nih.gov However, this increased growth did not lead to the development of tumors. nih.gov It is important to note that while some studies point to a trophic role for gastrin, others conclude that CCK is the more physiologically important growth stimulus for the rat pancreas. tandfonline.com

Table 1: Effects of Gastrin on Pancreatic Enzyme Secretion and Growth in Rodent Models

| Study Focus | Animal Model | Key Findings | Conclusion | Citations |

|---|---|---|---|---|

| Enzyme Secretion | Rat | Gastrin stimulates pancreatic acinar cells to secrete digestive enzymes. | Gastrin contributes to the regulation of pancreatic exocrine secretion. | colostate.edu |

| Pancreatic Growth | Sprague-Dawley Rat | Continuous infusion of a gastrin analogue or induced hypergastrinemia did not increase pancreatic weight or DNA content. | Gastrin is not a physiologically important trophic stimulus for the rat pancreas. | tandfonline.com |

| Pancreatic Growth | Transgenic Mouse (expressing rat gastrin receptor) | Constitutive expression of the gastrin receptor in the exocrine pancreas led to a significant increase in pancreas weight. | The gastrin receptor can promote pancreatic growth. | nih.gov |

| Pancreatic Growth | Neonatal Rat | Administration of a gastrin antagonist did not affect pancreatic weight, protein, RNA, or DNA content. | Gastrin is not essential for the growth and maturation of the neonatal pancreas. | nih.gov |

Modulation of Insulin (B600854) and Glucagon (B607659) Release

Gastrin I, and more broadly, gastrin-releasing peptide (GRP), have been shown to modulate the secretion of the key pancreatic hormones, insulin and glucagon, in rats. Intravenous infusion of GRP in rats leads to an increase in the basal plasma concentrations of both insulin and glucagon. nih.gov This suggests a stimulatory role for GRP in the baseline secretion of these hormones.

Furthermore, GRP's influence extends to stimulated hormone release. Studies have demonstrated that GRP potentiates the plasma insulin response to glucose in rats. nih.gov However, the effect of GRP on arginine-stimulated insulin secretion is inhibitory. nih.gov In the case of glucagon, GRP increases its plasma levels during the infusion of both arginine and glucose, and it can counteract the suppression of glucagon secretion that is typically induced by glucose. nih.gov These findings indicate that GRP, an intrapancreatic neuropeptide, can significantly affect both insulin and glucagon secretion under different physiological conditions in rats. nih.gov Other research in 95% pancreatectomized rats treated with a gastrin analogue, [15 leu] gastrin-17, showed improved glucose tolerance and increased β-cell mass, though the study noted that gastrin itself has no known direct effects on insulin secretion. oup.com The beneficial effects on glucose control in this model were attributed to the regeneration of β-cells. oup.com

Table 2: Modulation of Insulin and Glucagon Secretion by Gastrin-Releasing Peptide (GRP) in Rats

| Condition | Effect on Insulin | Effect on Glucagon | Citations |

|---|---|---|---|

| Basal Secretion | Increased | Increased | nih.gov |

| Glucose-Stimulated | Potentiated | Increased (counteracts glucose-induced suppression) | nih.gov |

| Arginine-Stimulated | Inhibited | Increased | nih.gov |

Neurotrophic and Neuroregulatory Actions in the Rat Central Nervous System

Expression and Function in Brain Regions

Gastrin-releasing peptide (GRP), a related peptide to gastrin, and its receptor (GRPR) are expressed in various regions of the rat central nervous system, suggesting a role in brain function. nih.gov High densities of GRPRs have been identified in areas such as the olfactory bulb, nucleus accumbens, caudate putamen, central amygdala, and dorsal hippocampus. nih.gov Immunohistochemical studies have shown that GRPR expression is localized to neuronal cell bodies and dendrites, indicating its involvement in regulating synaptic transmission. nih.gov

In the rat brain, GRPR expression can change during development. nih.gov For example, between postnatal days 1 and 16, its expression increases in the dentate gyrus while decreasing in the caudate putamen and lateral cerebellar nucleus. nih.gov Functionally, GRP and its receptor are implicated in emotional behavior, particularly in brain regions like the amygdala that are activated by stress. nih.gov Studies have shown that GRP levels increase in the anterior pituitary of rats exposed to chronic stress, and GRP release in the amygdala is elevated in response to shock. nih.gov Furthermore, sexual experience in male rats has been shown to increase the expression of GRP and its receptor in the spinal ejaculation generator, a group of neurons in the lumbar spinal cord. mdpi.com

Modulation of Neurotransmitter Systems

Gastrin I and related peptides like GRP can modulate the activity of various neurotransmitter systems in the rat. The activation of the GRP receptor (GRPR) can influence several signaling pathways, including the phospholipase C/protein kinase C (PKC) and extracellular signal-regulated protein kinase (ERK)/mitogen-activated protein kinase (MAPK) pathways. nih.gov

In the context of specific neurotransmitters, GRP has been shown to interact with the cholinergic system. For instance, GRP-stimulated amylase release from isolated rat pancreatic lobules involves a cholinergic mechanism that can be inhibited by agents that block nicotinic and muscarinic receptors. physiology.org Furthermore, GRP can induce the release of acetylcholine from these lobules. physiology.org

There is also evidence of interaction with the GABAergic system. Studies on isolated rat antral mucosa have shown that gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, can affect the release of gastrin. nih.gov Additionally, research indicates that various neuromodulators, including acetylcholine and somatostatin, can regulate gastrin-driven histamine secretion from enterochromaffin-like (ECL) cells in the rat stomach. nih.gov Acetylcholine stimulates this secretion, while somatostatin inhibits it. nih.gov The complex interplay between gastrin and these neurotransmitter systems highlights its role in a broader neuroregulatory network. wikipedia.org

Other Peripheral Actions in Rat Physiology (e.g., Kidney, Pituitary)

Beyond the gastrointestinal and central nervous systems, Gastrin I exerts effects on other peripheral organs in the rat, notably the kidney and pituitary gland.

In the kidney, gastrin has been shown to have diuretic and natriuretic effects, meaning it increases urine and sodium excretion. ahajournals.org This action is mediated through the cholecystokinin B receptor (CCKBR). ahajournals.orgahajournals.org Studies in Wistar-Kyoto rats demonstrate that infusion of gastrin leads to natriuresis and diuresis. ahajournals.org This effect is lost in spontaneously hypertensive rats, suggesting a potential role for altered gastrin signaling in the development of hypertension. ahajournals.org Gastrin is believed to exert this effect by inhibiting the activity of Na+-K+-ATPase and NHE3 in renal proximal tubule cells. ahajournals.org Furthermore, gastrin can stimulate the production of dopamine (B1211576) in the kidney by increasing the uptake of its precursor, L-DOPA, by renal proximal tubule cells. physiology.org

Regarding the pituitary gland, gastrin-releasing peptide (GRP) has been shown to influence the secretion of several pituitary hormones in rats. Intracerebroventricular administration of GRP increases plasma concentrations of ACTH and corticosterone (B1669441) in a dose-dependent manner, an effect that appears to be mediated, at least in part, by corticotropin-releasing hormone (CRF). karger.com GRP has also been demonstrated to inhibit the release of growth hormone (GH) and prolactin (PRL). nih.gov Immunoneutralization of hypothalamic GRP in rats leads to a significant elevation in plasma GH and PRL levels. nih.gov Furthermore, GRP has a direct inhibitory effect on the release of thyroid-stimulating hormone (TSH) from isolated rat pituitaries. nih.gov

Table 3: Peripheral Actions of Gastrin I and GRP in Rats

| Organ System | Peptide | Observed Effect | Mechanism/Mediator | Citations |

|---|---|---|---|---|

| Kidney | Gastrin I | Induces natriuresis and diuresis. | Inhibition of Na+-K+-ATPase and NHE3; Interaction with D1 dopamine receptors. | ahajournals.orgahajournals.org |

| Kidney | Gastrin I | Stimulates renal dopamine production. | Increases renal tubular uptake of L-DOPA. | physiology.org |

| Pituitary | GRP | Increases ACTH and corticosterone secretion. | Mediated in part by CRF. | karger.com |

| Pituitary | GRP | Inhibits GH and prolactin release. | Acts within the hypothalamus. | nih.gov |

| Pituitary | GRP | Inhibits TSH release. | Direct action on the pituitary gland. | nih.gov |

Regulation of Gastrin I Rat Secretion and Activity

Neural Control of Gastrin I Rat Release

Neural pathways are primary regulators of gastrin secretion, providing rapid and precise control. This regulation is executed by both the central and enteric nervous systems, utilizing specific neurotransmitters to communicate with the gastrin-producing G-cells in the stomach's antrum.

The vagus nerve provides the principal extrinsic neural input for gastrin release. Vagal efferent fibers, as part of the vagovagal reflex, are activated by stimuli such as gastric distention from food ingestion. oup.comnih.gov These preganglionic parasympathetic neurons synapse within the enteric nervous system (ENS), the intrinsic "brain of the gut". nih.govyoutube.comwikipedia.org The ENS, specifically the submucosal plexus, then directly innervates the G-cells. wikipedia.org

Studies using electrical stimulation of vagal trunks in isolated perfused rat stomachs have demonstrated a direct link between vagal activation and gastrin release. nih.gov This response is mediated through ganglionic transmission, as it can be blocked by hexamethonium, a ganglionic blocker. nih.gov The ENS integrates signals from the vagus nerve as well as local stimuli within the stomach to fine-tune gastrin secretion. nih.govresearchgate.net For instance, low-level distention of the antrum preferentially activates neurons that inhibit gastrin secretion, whereas higher levels of distention activate neurons that stimulate its release. nih.govresearchgate.net

Two key neurotransmitters are responsible for stimulating gastrin secretion from G-cells: Acetylcholine (B1216132) (ACh) and Gastrin-Releasing Peptide (GRP). nih.gov

Gastrin-Releasing Peptide (GRP): GRP, the mammalian analogue of bombesin (B8815690), is released from non-cholinergic enteric neurons and is a powerful stimulant of gastrin release. oup.comnih.gov Experiments using bombesin in isolated rat stomach models have shown that it triggers significant gastrin secretion, an effect that is not blocked by atropine, indicating a separate pathway from cholinergic stimulation. nih.gov This GRP-mediated route is considered a significant factor in gastrin release, acting regardless of the stomach's pH. nih.gov The interaction between GRP and ACh pathways allows for a robust and multifaceted control of gastrin secretion in response to physiological stimuli like the presence of proteins in the stomach. nih.govresearchgate.net

| Neurotransmitter | Source | Action on Gastrin I Release | Mediating Receptor (on G-cell) | Effect of Antagonists in Rat Models |

| Acetylcholine (ACh) | Vagal and Enteric Cholinergic Neurons | Stimulatory (Direct and Indirect) | Muscarinic | Release inhibited by Atropine. nih.govnih.govnih.gov |

| Gastrin-Releasing Peptide (GRP) | Enteric Neurons | Stimulatory | GRP Receptor (BB2) | Release is not inhibited by Atropine. nih.gov |

Hormonal and Paracrine Regulation

The activity of gastrin-producing G-cells is continuously modulated by a local network of hormones and paracrine factors. These substances are released from nearby endocrine cells within the gastric mucosa and act as fine-tuning signals, primarily providing inhibitory feedback to prevent excessive gastrin secretion.

Somatostatin (B550006) is the most significant physiological inhibitor of gastrin secretion. oup.comnih.govyoutube.com It is produced by D-cells, which are located in close proximity to G-cells in the antral mucosa. nih.govnih.govcloudfront.net Somatostatin exerts its inhibitory effect in a paracrine fashion, meaning it is released locally and diffuses over a short distance to act on adjacent G-cells. oup.comnih.gov

The functional linkage between somatostatin and gastrin has been clearly demonstrated in perfused rat stomach preparations. nih.gov The addition of somatostatin antiserum, which neutralizes endogenous somatostatin, leads to a significant increase in gastrin secretion. researchgate.net This indicates that G-cells are under a constant inhibitory influence from somatostatin. researchgate.net Gastric acid in the lumen is a primary stimulus for somatostatin release, forming a crucial negative feedback loop: gastrin stimulates acid secretion, and the resulting acid stimulates somatostatin release, which in turn inhibits further gastrin secretion. oup.comnih.gov Quantitative studies combining in situ hybridization and immunocytochemistry in rats have shown that gastrin cells in direct contact with somatostatin cells express significantly lower levels of gastrin mRNA, providing direct microscopic evidence for this paracrine gene regulation. nih.gov

Besides somatostatin, other peptides released from the gastrointestinal tract can influence gastrin secretion in rats.

Secretin: This hormone, released from the duodenum in response to acid, has been shown to inhibit gastrin release. Studies on cultured rat antral mucosa demonstrate that secretin's inhibitory effect on carbachol-stimulated gastrin release is mediated through the local release of antral somatostatin. nih.govcloudfront.net When somatostatin antibodies were added to the culture, the inhibitory capacity of secretin was abolished. nih.govcloudfront.net

Cholecystokinin (B1591339) (CCK): CCK is known to have a multitude of effects, including the inhibition of gastrin secretion. nih.gov While structurally related to gastrin, it can act to curtail further stimulation of gastric functions. nih.gov

Ghrelin: In contrast to the inhibitory peptides, ghrelin, primarily secreted from the stomach, may have a stimulatory interaction with gastrin. Research in rats suggests that intravenous administration of gastrin can induce a transient increase in ghrelin levels. researchgate.net Furthermore, simultaneous administration of both gastrin and ghrelin resulted in a synergistic increase in gastric acid secretion, an effect that was dependent on intact vagal pathways. researchgate.net This suggests a potential positive feedback or cooperative relationship between these two gastric hormones. researchgate.net

| Regulatory Peptide | Source Cells | Primary Stimulus for Release | Effect on this compound Secretion | Mechanism of Action |

| Somatostatin | Antral D-cells | Gastric Acid | Inhibition | Direct paracrine action on G-cells. oup.comnih.gov |

| Secretin | Duodenal S-cells | Acid in Duodenum | Inhibition | Mediated by stimulating local somatostatin release. nih.govcloudfront.net |

| Cholecystokinin (CCK) | Intestinal I-cells | Fats and Proteins | Inhibition | Part of broader feedback to slow gastric function. nih.gov |

| Ghrelin | Gastric X/A-like cells | Fasting | Stimulation (Potential) | May be directly stimulated by gastrin; synergistic effect on acid secretion. researchgate.net |

Luminal and Nutritional Factors Modulating this compound Secretion

The contents of the stomach lumen, derived from ingested food, provide the initial and most direct stimulus for gastrin secretion. G-cells can "sense" the chemical composition of the chyme, particularly the products of protein digestion, leading to a tailored release of gastrin to facilitate digestion.

Digested proteins, specifically peptides and amino acids, are potent stimulators of gastrin release. oup.comnih.gov The presence of these nutrients in the gastric antrum directly activates G-cells. nih.govresearchgate.net Studies in rats have identified a specific sensing system for the amino acid glutamate (B1630785) in the gastric mucosa. nih.govphysiology.org Luminal glutamate enhances the firing rate of vagal afferent fibers, suggesting a mechanism by which the nervous system is alerted to the presence of protein. nih.govphysiology.org

Furthermore, the calcium-sensing receptor (CaSR), which is highly expressed on G-cells, acts as a nutrient sensor for luminal calcium and certain L-amino acids like L-phenylalanine. nih.govcambridge.org Activation of the CaSR by these luminal factors results in the secretion of gastrin. nih.gov

Protein Ingestion and Amino Acid Stimulation

The presence of food in the stomach, particularly proteins and their constituent amino acids, is a primary stimulant for the secretion of Gastrin I from G-cells in the pyloric antrum. The process begins with the partial digestion of proteins into smaller polypeptides and amino acids, which then act as potent secretagogues. youtube.comyoutube.com Aromatic amino acids such as phenylalanine and tryptophan are particularly effective in stimulating gastrin release. youtube.com

Research on isolated rat antral secretory granules has provided more granular detail on the direct effects of amino acids and their metabolites. A study examining 13 different amino acids found that nine were ineffective at directly inducing gastrin release from these granules. In contrast, all 13 of the corresponding amine metabolites were potent stimulants. nih.gov This suggests that the decarboxylation of amino acids to amines may be a crucial step in the stimulation of gastrin secretion at the granular level. nih.gov Further studies have also shown that amino acids like glutamine and cysteine can enhance histamine-induced acid secretion in isolated rat gastric glands, a process that is dependent on their uptake by specific amino acid transporters. nih.gov Phenylalanine was also noted to be effective in stimulating H+/K+-ATPase activity. nih.gov

| Stimulant Type | Effect on Gastrin I Release from Isolated Rat Antral Granules | Reference |

| Amino Acids | 9 of 13 tested were ineffective at inducing direct release. | nih.gov |

| Amine Metabolites | All 13 tested were potent stimulants of gastrin release. | nih.gov |

This table summarizes findings on the direct stimulation of isolated gastrin granules, highlighting the differential effects of amino acids versus their amine metabolites.

Gastric pH Feedback Mechanisms

A critical component of Gastrin I regulation is a negative feedback mechanism directly tied to the pH of the gastric lumen. As Gastrin I stimulates parietal cells to secrete hydrochloric acid (HCl), the intragastric pH begins to fall. youtube.comyoutube.com Once the antral pH drops to a level of 3.0 or below, it triggers the release of somatostatin from adjacent D-cells. youtube.com